molecular formula C10H11N3O3 B15326337 3-(1-Ethyl-1h-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid

3-(1-Ethyl-1h-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15326337
M. Wt: 221.21 g/mol
InChI Key: DPFZWLQJLFJQHE-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid is a compound that features a unique combination of an imidazole ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method involves the use of the van Leusen multicomponent reaction, which is known for its efficiency in synthesizing imidazole derivatives . The reaction conditions often include the use of triethylamine as a base and tetrahydrofuran as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole and isoxazole derivatives .

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of imidazole and isoxazole rings, which confer distinct chemical and biological properties. Its ability to modulate serotonin receptors with high selectivity makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(3-ethylimidazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-3-13-5-11-4-7(13)9-8(10(14)15)6(2)16-12-9/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

DPFZWLQJLFJQHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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